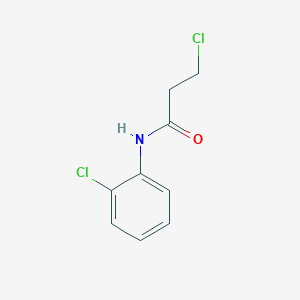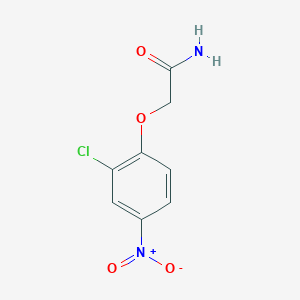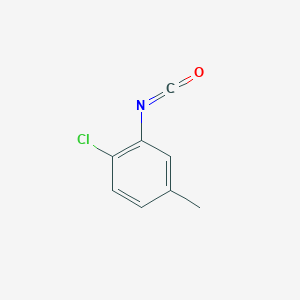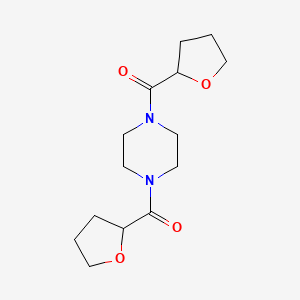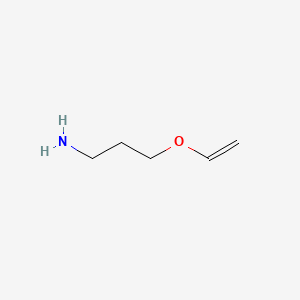
3-(Vinyloxy)propan-1-amine
Übersicht
Beschreibung
It is a colorless to yellow liquid that is highly soluble in water . This compound is characterized by the presence of a vinyl ether group attached to a propylamine chain, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-(Vinyloxy)propan-1-amine can be synthesized through several methods. One common route involves the reaction of 3-aminopropanol with acetylene in the presence of a base to form the desired product . The reaction typically requires controlled conditions, such as a specific temperature and pressure, to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of catalysts and stabilizers, such as MEHQ (4-methoxyphenol), is common to prevent polymerization and degradation of the product .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Vinyloxy)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the vinyl ether group to an alkane.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Produces alkanes.
Substitution: Produces amides or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Vinyloxy)propan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of polymers and resins due to its reactive vinyl ether group.
Wirkmechanismus
The mechanism of action of 3-(Vinyloxy)propan-1-amine largely depends on its application. In chemical reactions, the vinyl ether group can undergo polymerization or cross-linking reactions, while the amine group can participate in nucleophilic substitution or condensation reactions. The molecular targets and pathways involved vary based on the specific reaction or application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Aminopropyl vinyl ether
- 3-ethenyloxy propan-1-amine
- 4-oxa-hex-5-enylamine
Uniqueness
3-(Vinyloxy)propan-1-amine is unique due to its combination of a vinyl ether group and a primary amine group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .
Eigenschaften
IUPAC Name |
3-ethenoxypropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-2-7-5-3-4-6/h2H,1,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPVNTYZOJCDQBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80402720 | |
| Record name | Aminopropylvinylether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80402720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66415-55-2 | |
| Record name | 3-(Ethenyloxy)-1-propanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66415-55-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanamine, 3-(ethenyloxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066415552 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aminopropylvinylether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80402720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(vinyloxy)propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.161.263 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes aminopropyl vinyl ether useful in polymer synthesis?
A: The presence of both a vinyl ether group and a primary amine within the structure of aminopropyl vinyl ether makes it highly valuable for polymer synthesis. [] The vinyl group allows for polymerization through various mechanisms, including radical polymerization. [] The primary amine offers a reactive site for further modifications. For example, it can react with methacrylic anhydride or itaconic anhydride to introduce additional polymerizable groups. [] This allows for the creation of complex polymer architectures with tunable properties.
Q2: Can you explain the role of metal catalysts when reacting aminopropyl vinyl ether with pinacolborane?
A: Research shows that the choice of metal catalyst significantly influences the reaction pathway of aminopropyl vinyl ether with pinacolborane. [] Rhodium-based catalysts favor the addition of the boron-hydrogen (B–H) bond across the vinyl group, yielding alkenylboronate esters. [] In contrast, palladium or platinum catalysts promote hydroamination, leading to the formation of a cyclic compound, tetrahydro-2-methyl-1,3-oxazine. [] This highlights the crucial role of catalyst selection in controlling reaction selectivity and obtaining desired products.
Q3: How can aminopropyl vinyl ether be used to modify surfaces?
A: Aminopropyl vinyl ether demonstrates potential in surface modification, specifically for silicone elastomers. [] The molecule can be grafted onto the surface of poly(dimethylsiloxane) through a process involving argon plasma treatment followed by hydrosilylation. [] This grafting process introduces primary amine groups onto the silicone surface. [] These amine groups then act as anchor points for further functionalization. For instance, they can be reacted with molecules like pentafluorobenzaldehyde for characterization purposes [] or even with biologically relevant molecules like heparin to impart desired properties. []
Q4: Are there any studies exploring the environmental impact of aminopropyl vinyl ether and its derivatives?
A: While the provided research focuses primarily on synthesis and applications, there's a lack of information regarding the environmental impact of aminopropyl vinyl ether and its derivatives. This highlights a need for further research to address concerns regarding its biodegradability, potential ecotoxicological effects, and strategies for responsible waste management and recycling. [, , , ]
Q5: What are the future research directions for aminopropyl vinyl ether?
A5: Aminopropyl vinyl ether shows promise in various fields. Future research could focus on:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




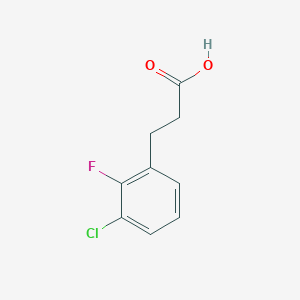
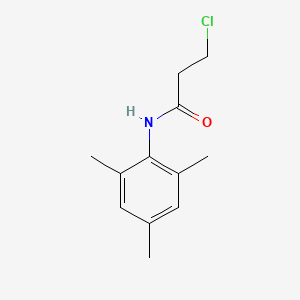
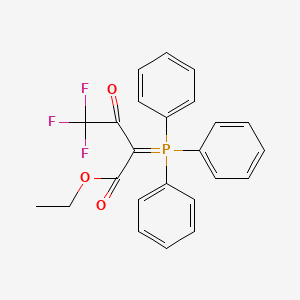
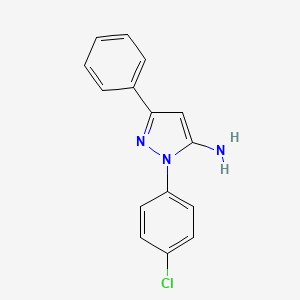

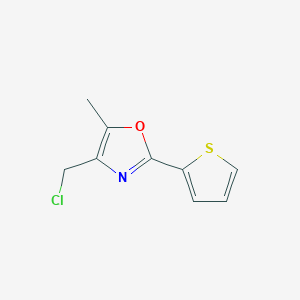
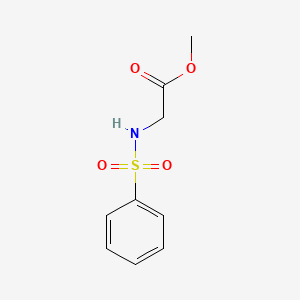
![N-(6-methyl-2,3-dihydro-4H-thiochromen-4-yliden)-N-[(methylsulfonyl)oxy]amine](/img/structure/B1352187.png)
